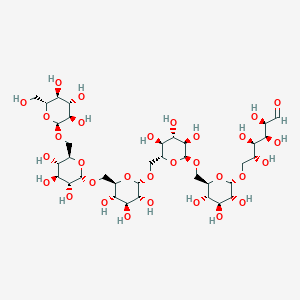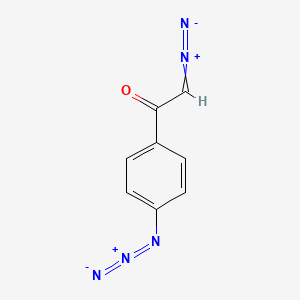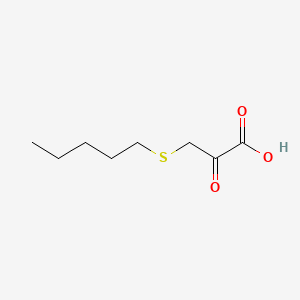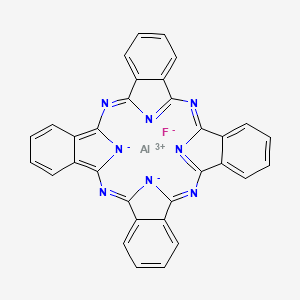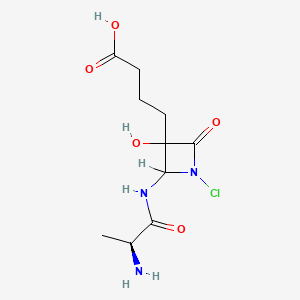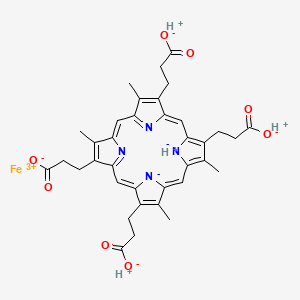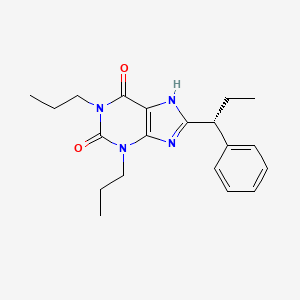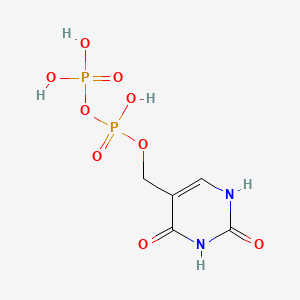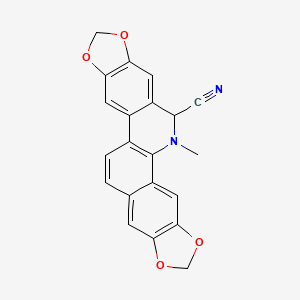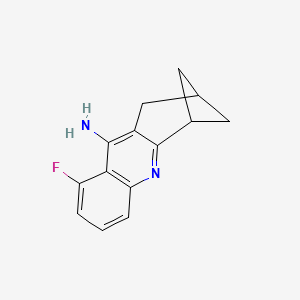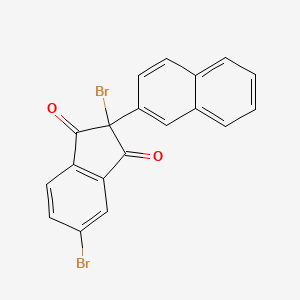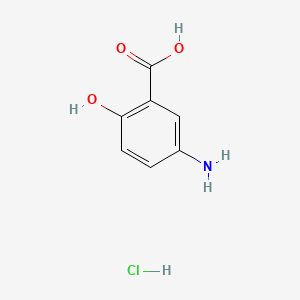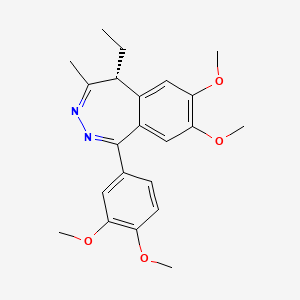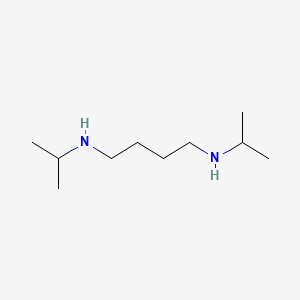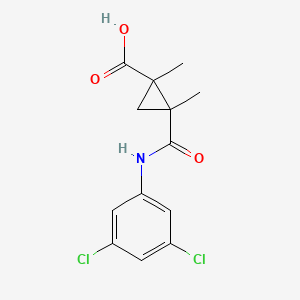
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by methyl groups at positions 1 and 2 and a 3,5-dichlorophenylcarbamoyl group at position 2. It is an anilide, a dichlorobenzene, a member of cyclopropanes and a monocarboxylic acid. It derives from a cyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Analytical Methodologies
A study developed a method for determining various compounds, including related cyclopropane carboxylic acids, in human urine. This method, which involves solid-phase extraction and gas chromatography-tandem mass spectrometry, is significant for monitoring human exposure to certain chemicals (Arrebola et al., 1999).
Synthesis and Characterization
Research has been conducted on the synthesis of 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for medicaments and pesticides. The study summarized different synthesis routes and evaluated them, providing valuable information for chemical synthesis and industrial applications (Li Gong, 2007).
Biomonitoring and Environmental Studies
A method for measuring metabolites of synthetic pyrethroid insecticides in human urine was described in a study. This method is crucial for assessing human exposure to these insecticides, which are structurally related to the specified cyclopropane carboxylic acid (Baker et al., 2004).
Pharmaceutical Applications
Chen Xin-zhi's study on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid is noteworthy. This compound is a key intermediate for Cilastatin, a notable inhibitor of dehydropeptidase-I. This research provides insights into the pharmaceutical applications and synthesis of cyclopropane-based compounds (Chen Xin-zhi, 2005).
Material Science and Engineering
In material science, a study on the preparation of glycosyl esters of cyclopropane carboxylic acids, including 2,2-dimethylcyclopropane carboxylic acid, was conducted. This research is relevant for understanding the biological activity and potential applications of these compounds in various fields (Tian Li, 2009).
Eigenschaften
CAS-Nummer |
71937-45-6 |
|---|---|
Produktname |
2-(3,5-Dichlorophenylcarbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid |
Molekularformel |
C13H13Cl2NO3 |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
2-[(3,5-dichlorophenyl)carbamoyl]-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-12(6-13(12,2)11(18)19)10(17)16-9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
KIHJEJVWUXTXPZ-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1(CC1(C)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



